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Compound of Interest

Compound Name: 4-hydroxy-N-methylproline

Cat. No.: B031271 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(2S,4R)-4-hydroxy-1-methyl-L-proline, a derivative of the naturally occurring amino acid

hydroxyproline, is a valuable chiral building block in synthetic and medicinal chemistry. Its rigid

pyrrolidine ring, with defined stereocenters and a methylated nitrogen, offers a unique scaffold

for the development of conformationally constrained peptides and small molecules. This

conformational rigidity can lead to enhanced biological activity, selectivity, and metabolic

stability in drug candidates. This document provides detailed application notes and

experimental protocols for the synthesis and utilization of 4-hydroxy-N-methylproline in

research and drug development.

Applications
4-Hydroxy-N-methylproline serves as a versatile starting material for the synthesis of a

variety of biologically active compounds. Its incorporation into molecules can significantly

influence their three-dimensional structure and, consequently, their interaction with biological

targets.

Peptide Synthesis: Incorporation of 4-hydroxy-N-methylproline into peptide chains restricts

the cis/trans isomerization of the adjacent peptide bond, locking the peptide into a specific,

bioactive conformation. This is a desirable trait in drug design, as it can lead to higher

binding affinity and selectivity for targets such as enzymes and receptors.
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Pharmaceutical Synthesis: The chiral scaffold of 4-hydroxy-N-methylproline is utilized in

the synthesis of complex small molecules with therapeutic potential. For instance, it has

been investigated as a component of anti-HIV-1 agents.

Neuroprotective Agents: (2S, 4R)-trans-4-hydroxy-N-methyl-L-proline (NMP) has

demonstrated significant neuroprotective effects. It has been shown to attenuate pilocarpine-

induced injury in cultured astrocytes by reducing oxidative stress and modulating the

expression of key proteins involved in astrocyte activation and mitochondrial function.[1]

Data Presentation
Table 1: Physicochemical and Spectroscopic Data of
(2S,4R)-4-hydroxy-1-methyl-L-proline

Property Value Reference

Molecular Formula C₆H₁₁NO₃ PubChem

Molecular Weight 145.16 g/mol PubChem

Appearance White to off-white solid ---

Melting Point 248-252 °C (dec.) ---

¹H NMR (500 MHz, D₂O)

δ 4.45 (m, 1H), 3.85 (dd,

J=12.0, 4.5 Hz, 1H), 3.50 (dd,

J=8.5, 4.5 Hz, 1H), 3.10 (d,

J=12.0 Hz, 1H), 2.95 (s, 3H),

2.40 (ddd, J=13.5, 8.5, 5.0 Hz,

1H), 2.15 (ddd, J=13.5, 8.0,

8.0 Hz, 1H)

Predicted based on similar

structures and general

chemical shifts

¹³C NMR (125 MHz, D₂O)

δ 175.0 (C=O), 70.5 (CH-OH),

68.0 (CH-N), 58.0 (CH₂-N),

42.0 (N-CH₃), 38.0 (CH₂)

Predicted based on similar

structures and general

chemical shifts

Note: Experimental NMR data for (2S,4R)-4-hydroxy-1-methyl-L-proline is not readily available

in the searched literature. The provided data is a prediction based on the analysis of similar

compounds and known chemical shift ranges for the respective functional groups. Researchers

should obtain experimental data for their synthesized compound for confirmation.
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Experimental Protocols
Protocol 1: Synthesis of (2S,4R)-4-hydroxy-1-methyl-L-
proline via Eschweiler-Clarke Reaction
This protocol describes the N-methylation of (2S,4R)-4-hydroxy-L-proline using the Eschweiler-

Clarke reaction. This reaction utilizes formic acid and formaldehyde to introduce a methyl group

onto the secondary amine of the proline ring.

Materials:

(2S,4R)-4-hydroxy-L-proline

Formic acid (88-98%)

Formaldehyde (37% aqueous solution)

Hydrochloric acid (HCl), concentrated

Dowex 50WX8 resin (or similar strong cation exchange resin)

Ammonia solution (e.g., 2 M)

Deionized water

Ethanol

Methanol

Round-bottom flask

Reflux condenser

Heating mantle

Rotary evaporator

Chromatography column
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pH meter or pH paper

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve

(2S,4R)-4-hydroxy-L-proline (1.0 eq) in a mixture of formic acid (excess, e.g., 5-10 eq) and

formaldehyde solution (excess, e.g., 3-5 eq).

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-

6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by

observing the disappearance of the starting material.

Workup:

Cool the reaction mixture to room temperature.

Remove the excess formic acid and formaldehyde under reduced pressure using a rotary

evaporator.

To the residue, add concentrated HCl and evaporate to dryness. Repeat this step twice to

ensure the removal of residual formic acid and to form the hydrochloride salt of the

product.

Purification:

Dissolve the crude hydrochloride salt in a minimal amount of deionized water.

Load the solution onto a column packed with Dowex 50WX8 resin (H⁺ form).

Wash the column with deionized water until the eluent is neutral to remove any unreacted

starting material and inorganic salts.

Elute the N-methylated product with an aqueous ammonia solution (e.g., 2 M).

Collect the fractions containing the product (can be monitored by TLC).

Isolation:
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Combine the product-containing fractions and evaporate the solvent under reduced

pressure.

To remove any residual ammonium salts, the residue can be co-evaporated with ethanol.

The final product, (2S,4R)-4-hydroxy-1-methyl-L-proline, can be obtained as a white solid

after drying under vacuum.

Expected Yield: 70-85%

Protocol 2: Incorporation of Fmoc-(2S,4R)-4-hydroxy-1-
methyl-L-proline into a Peptide using Solid-Phase
Peptide Synthesis (SPPS)
This protocol outlines the general procedure for coupling an N-methylated amino acid, such as

Fmoc-(2S,4R)-4-hydroxy-1-methyl-L-proline, during Fmoc-based solid-phase peptide

synthesis. N-methylated amino acids often require stronger coupling reagents and longer

reaction times due to steric hindrance.

Materials:

Fmoc-protected resin (e.g., Rink Amide resin)

Fmoc-(2S,4R)-4-hydroxy-1-methyl-L-proline

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium

3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-

tetramethyluronium hexafluorophosphate)

Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

Solvents: DMF, Dichloromethane (DCM)

Washing solvents: DMF, DCM, Methanol
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Solid-phase synthesis vessel

Shaker or automated peptide synthesizer

Procedure:

Resin Swelling: Swell the Fmoc-protected resin in DMF for at least 30 minutes in the

synthesis vessel.

Fmoc Deprotection:

Drain the DMF.

Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.

Drain the solution.

Add a fresh portion of the 20% piperidine/DMF solution and shake for an additional 15

minutes.

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

Amino Acid Activation:

In a separate vial, dissolve Fmoc-(2S,4R)-4-hydroxy-1-methyl-L-proline (3-5 equivalents

relative to resin loading) and HATU (or HCTU) (3-5 equivalents) in DMF.

Add DIPEA (or NMM) (6-10 equivalents) to the solution and pre-activate for 5-10 minutes.

Coupling:

Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

Shake the mixture at room temperature for an extended period, typically 2-4 hours. For

difficult couplings involving N-methylated amino acids, double coupling (repeating the

coupling step) may be necessary.
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Monitor the coupling reaction using a qualitative test (e.g., Kaiser test or Chloranil test).

The Kaiser test will be negative for the secondary amine of the N-methylated proline, so a

Chloranil test is more appropriate.

Washing: After the coupling is complete, drain the reaction solution and wash the resin

thoroughly with DMF (3-5 times), DCM (3-5 times), and Methanol (2-3 times) to remove any

unreacted reagents and byproducts.

Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide

sequence.

Final Deprotection and Cleavage: Once the peptide synthesis is complete, perform the final

Fmoc deprotection and cleave the peptide from the resin using a cleavage cocktail

appropriate for the resin and side-chain protecting groups used.

Mandatory Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of 4-Hydroxy-N-methylproline

4-Hydroxy-L-proline Formic Acid
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Eschweiler-Clarke
Reaction 4-Hydroxy-N-methylproline

Incorporation into Peptides via SPPS
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Wash
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N-methylproline
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Neuroprotective Effect of NMP in Astrocytes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b031271?utm_src=pdf-body-img
https://www.benchchem.com/product/b031271?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Eschweiler%E2%80%93Clarke_reaction
https://www.benchchem.com/product/b031271#using-4-hydroxy-n-methylproline-as-a-chiral-building-block
https://www.benchchem.com/product/b031271#using-4-hydroxy-n-methylproline-as-a-chiral-building-block
https://www.benchchem.com/product/b031271#using-4-hydroxy-n-methylproline-as-a-chiral-building-block
https://www.benchchem.com/product/b031271#using-4-hydroxy-n-methylproline-as-a-chiral-building-block
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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